Ethyl 4-(allylamino)-3-aminobenzoate
Description
Ethyl 4-(allylamino)-3-aminobenzoate is a substituted benzoate ester featuring an ethyl ester group at the carboxylic acid position, with amino (-NH₂) and allylamino (-NH-CH₂-CH=CH₂) substituents at the 3- and 4-positions of the aromatic ring, respectively. This compound is likely synthesized via nucleophilic aromatic substitution or reductive amination, analogous to methods described for related derivatives (e.g., ).
Properties
IUPAC Name |
ethyl 3-amino-4-(prop-2-enylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-7-14-11-6-5-9(8-10(11)13)12(15)16-4-2/h3,5-6,8,14H,1,4,7,13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFJTHOYXTYWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(allylamino)-3-aminobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 4-aminobenzoate.
Allylation: The amino group is then reacted with allyl chloride in the presence of a base such as sodium hydroxide to introduce the allylamino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Utilizing large-scale hydrogenation reactors for the reduction step.
Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance efficiency.
Automated Allylation: Using automated systems for the allylation step to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(allylamino)-3-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be further reduced to modify the amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of fully reduced amines.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Ethyl 4-(allylamino)-3-aminobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(allylamino)-3-aminobenzoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its amino and allylamino groups.
Pathways Involved: It may modulate biochemical pathways related to inflammation and microbial growth by inhibiting specific enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between Ethyl 4-(allylamino)-3-aminobenzoate and its analogs:
Impact of Substituents on Properties
- Reactivity: The allylamino group in this compound introduces unsaturation, enabling Diels-Alder or thiol-ene reactions, which are absent in saturated analogs like Ethyl 3-amino-4-(methylamino)benzoate . Nitro groups (e.g., in Ethyl 4-(cyclohexylamino)-3-nitrobenzoate) increase electrophilicity, facilitating reductions to amines, whereas amino groups enhance nucleophilicity for acylation or alkylation .
- Solubility and Stability: Bulky substituents (e.g., cyclohexyl in ) reduce solubility in polar solvents compared to allyl or methyl groups. Ionic derivatives, such as Ethyl 3-aminobenzoate methanesulfonic acid salt (), exhibit higher water solubility due to charged counterions.
- Synthetic Routes: Allylamino-substituted derivatives may require controlled reaction conditions to avoid polymerization of the allyl group, unlike methyl- or cyclohexyl-substituted analogs . Nitro-to-amine reductions (e.g., converting ’s nitro group to an amino) involve catalysts like Pd/C or Fe/HCl, adding complexity compared to direct amination .
Pharmaceutical Relevance
- Ethyl 4-aminobenzoate derivatives are foundational in synthesizing local anesthetics (e.g., benzocaine) . The dual amino groups in this compound could enable development of bifunctional inhibitors or prodrugs.
- Allyl groups are exploited in prodrug strategies for controlled drug release via enzymatic cleavage or photochemical activation.
Material Science
- The unsaturated allylamino group may serve as a crosslinking site in polymer chemistry, distinguishing it from saturated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
